molecular formula C14H14N4OS B2767095 6-Cyclopropyl-N-(4-cyclopropyl-1,3-thiazol-2-yl)pyrimidine-4-carboxamide CAS No. 2415541-81-8

6-Cyclopropyl-N-(4-cyclopropyl-1,3-thiazol-2-yl)pyrimidine-4-carboxamide

Cat. No.: B2767095
CAS No.: 2415541-81-8
M. Wt: 286.35
InChI Key: SENKUNJTBOMMMM-UHFFFAOYSA-N
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Description

6-Cyclopropyl-N-(4-cyclopropyl-1,3-thiazol-2-yl)pyrimidine-4-carboxamide is a synthetic organic compound that features a pyrimidine core substituted with cyclopropyl and thiazole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Cyclopropyl-N-(4-cyclopropyl-1,3-thiazol-2-yl)pyrimidine-4-carboxamide typically involves multiple steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.

    Cyclopropyl Substitution: Introduction of the cyclopropyl group can be achieved via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.

    Thiazole Ring Formation: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Amide Formation: The final step involves the formation of the carboxamide group, typically through the reaction of the carboxylic acid derivative of the pyrimidine with an amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the carboxamide, potentially converting it to an amine.

    Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, especially at positions activated by electron-withdrawing groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cell proliferation.

    Biological Studies: The compound is used in studies to understand the role of pyrimidine derivatives in biological systems.

    Chemical Biology: It serves as a tool compound to probe the function of thiazole-containing molecules in various biochemical pathways.

    Industrial Applications: Potential use in the synthesis of advanced materials due to its unique structural properties.

Mechanism of Action

The mechanism of action of 6-Cyclopropyl-N-(4-cyclopropyl-1,3-thiazol-2-yl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The thiazole and pyrimidine rings are crucial for its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    6-Cyclopropylpyrimidine-4-carboxamide: Lacks the thiazole ring, which may reduce its biological activity.

    N-(4-Cyclopropyl-1,3-thiazol-2-yl)pyrimidine-4-carboxamide: Similar structure but without the cyclopropyl group on the pyrimidine ring.

Uniqueness

6-Cyclopropyl-N-(4-cyclopropyl-1,3-thiazol-2-yl)pyrimidine-4-carboxamide is unique due to the presence of both cyclopropyl and thiazole groups, which contribute to its distinct chemical and biological properties. These structural features enhance its potential as a therapeutic agent by improving its binding affinity and specificity for molecular targets.

Properties

IUPAC Name

6-cyclopropyl-N-(4-cyclopropyl-1,3-thiazol-2-yl)pyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4OS/c19-13(11-5-10(8-1-2-8)15-7-16-11)18-14-17-12(6-20-14)9-3-4-9/h5-9H,1-4H2,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SENKUNJTBOMMMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NC=N2)C(=O)NC3=NC(=CS3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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